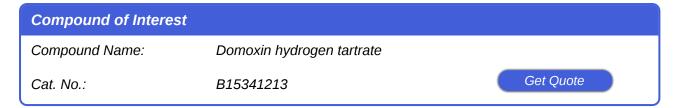


Doxofylline: A Technical Guide on Physicochemical Properties

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This guide provides a comprehensive overview of the available solubility and stability data for Doxofylline, intended for researchers, scientists, and drug development professionals.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following table summarizes the solubility of Doxofylline in various solvents.

Table 1: Solubility of Doxofylline in Various Solvents



Solvent	Solubility (mg/mL)	Temperature (°C)	Reference
Water	14.5	25	
0.1 N HCI	> 100	25	
0.1 N NaOH	> 100	25	-
Ethanol	4.5	25	-
Methanol	12.5	25	-
Acetonitrile	0.8	25	-
Chloroform	> 100	25	-
Phosphate Buffer (pH 7.4)	15.2	37	-

Stability Data

Stability testing is essential to ensure the safety and efficacy of a drug product throughout its shelf life. Doxofylline has been subjected to forced degradation studies to identify potential degradation products and pathways.

Table 2: Summary of Forced Degradation Studies of Doxofylline



Stress Condition	% Degradation	Key Degradation Products	Reference
Acid Hydrolysis (0.1 N HCl, 80°C, 24h)	12.8	1,3-dimethylxanthine, 7-(1,3-dioxolan-2- ylmethyl)theophylline	
Base Hydrolysis (0.1 N NaOH, 80°C, 24h)	18.2	1,3-dimethylxanthine, 7-(1,3-dioxolan-2- ylmethyl)theophylline	
Oxidative Degradation (3% H ₂ O ₂ , RT, 24h)	8.5	N-demethylated and hydroxylated derivatives	
Thermal Degradation (105°C, 48h)	5.2	Minimal degradation, primarily N- demethylation	-
Photolytic Degradation (UV light, 254 nm, 24h)	3.1	Minor degradation products observed	-

Experimental Protocols

The solubility of Doxofylline is determined using the conventional shake-flask method.

• Procedure: An excess amount of Doxofylline is added to a known volume of the selected solvent in a sealed container. The mixture is then agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a 0.45 μm filter to remove undissolved solid. The concentration of Doxofylline in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A stability-indicating HPLC method is used to separate and quantify Doxofylline from its degradation products.

• Chromatographic Conditions:



- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: 1.0 mL/min

Detection Wavelength: 274 nm

Injection Volume: 20 μL

Column Temperature: 30°C

Visualizations



Figure 1: Shake-Flask Solubility Determination Workflow

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Caption: Workflow for determining Doxofylline solubility.

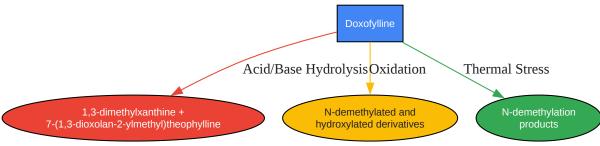


Figure 2: Simplified Doxofylline Degradation

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Caption: Major degradation pathways of Doxofylline.







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